Product packaging for HEXAFLUOROISOPROPYL CROTONATE(Cat. No.:CAS No. 135771-94-7)

HEXAFLUOROISOPROPYL CROTONATE

Cat. No.: B1148344
CAS No.: 135771-94-7
M. Wt: 236.11
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Description

Hexafluoroisopropyl Crotonate (CAS 135771-94-7) is a fluorinated ester compound with the molecular formula C7H6F6O2 and a molecular weight of 236.11 g/mol . This high-purity (99%) reagent is characterized by a boiling point of 62-63 °C at 115 mmHg and a density of 1.3 . The presence of the hexafluoroisopropyl (HFIP) group is a key structural feature, as HFIP derivatives are recognized in synthetic chemistry for their utility as reactive intermediates and for enhancing stability and reactivity in various transformations . Compounds with this functional group are often explored as bench-stable reagents that can participate in reactions under mild conditions, producing the volatile and easily removed hexafluoroisopropanol (HFIP) as a byproduct . In research contexts, fluorinated esters like this compound are of significant interest in polymer science as potential monomers for creating materials with specialized properties, and in organic synthesis for developing novel esterification and trans-esterification pathways . Its specific crotonate backbone (a trans-but-2-enoate) introduces unsaturation, which can be leveraged in polymerization or as a Michael acceptor in conjugate addition reactions . Researchers value this compound for investigating these advanced applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling instructions. This compound has a hazard statement of H226, H315, H319, H335, indicating it is flammable and causes skin and eye irritation and may cause respiratory irritation . It is classified under UN 1993, Packing Group III for transportation .

Properties

CAS No.

135771-94-7

Molecular Formula

C7H6F6O2

Molecular Weight

236.11

Origin of Product

United States

Synthetic Methodologies and Innovations for Hexafluoroisopropyl Crotonate

Established Synthetic Pathways for Hexafluoroisopropyl Crotonate Preparation

The direct esterification of carboxylic acids with alcohols, known as the Fischer esterification, represents a fundamental approach to ester synthesis. jk-sci.comorganic-chemistry.orglibretexts.org In the context of this compound, this would involve the reaction of crotonic acid with hexafluoroisopropanol in the presence of a strong acid catalyst. However, the low nucleophilicity of the hydroxyl group in HFIP and the reversibility of the reaction present significant challenges. jk-sci.com To drive the equilibrium towards the product, a large excess of the alcohol or the removal of water is typically required. jk-sci.commasterorganicchemistry.com

A more common and often more efficient method for synthesizing esters from sterically hindered or acid-sensitive alcohols is the use of an activated carboxylic acid derivative, such as an acyl chloride. The reaction of crotonoyl chloride with hexafluoroisopropanol, often in the presence of a base to neutralize the liberated hydrochloric acid, provides a more direct and generally higher-yielding route to the desired ester.

Another established pathway utilizes coupling reagents to facilitate the esterification under milder conditions. The Steglich esterification, for instance, employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This method is particularly effective for sterically demanding alcohols and avoids the harsh acidic conditions of the Fischer esterification. organic-chemistry.orgcmu.ac.th

The Mitsunobu reaction offers an alternative approach for the synthesis of esters from alcohols with inversion of stereochemistry, although this is not relevant for the achiral HFIP. wikipedia.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. wikipedia.orgorganic-synthesis.com

Advancements in Esterification Techniques for Fluorinated Alcohols and Crotonic Acid Derivatives

Recent advancements in esterification chemistry have focused on developing milder, more efficient, and selective methods applicable to challenging substrates like fluorinated alcohols. Innovations include the development of novel coupling reagents and catalysts that can overcome the low reactivity of HFIP.

One area of progress involves the use of more potent activating agents for the carboxylic acid. For instance, the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), has proven effective for the synthesis of sterically hindered esters and macrolactones. This method generally proceeds under mild conditions with high yields.

Furthermore, modifications to the Steglich esterification have been explored to improve its efficiency and simplify purification. The use of water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitates the removal of the urea (B33335) byproduct through aqueous extraction. nih.gov

For crotonic acid derivatives, the use of crotonic anhydride in the presence of a Lewis acid or an organocatalyst can also lead to the formation of this compound. This approach avoids the generation of corrosive byproducts associated with acyl chlorides.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for specialty chemicals like this compound. Key areas of focus include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of catalytic processes.

One significant green approach is the use of enzymatic catalysis. Lipases, for example, can catalyze esterification reactions under mild conditions and often with high selectivity. scielo.br The use of immobilized lipases allows for easy separation and reuse of the catalyst, contributing to a more sustainable process. nih.gov While the direct enzymatic esterification of HFIP can be challenging due to its unique properties, research into enzyme modification and reaction engineering in non-conventional media, such as ionic liquids or supercritical fluids, is an active area of investigation.

The development of heterogeneous catalysts for esterification is another important green strategy. Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, can replace corrosive mineral acids like sulfuric acid in Fischer-type esterifications. These catalysts can be easily recovered and recycled, minimizing waste and simplifying product purification.

Solvent selection is also a critical aspect of green synthesis. The use of greener solvents, such as ionic liquids, supercritical carbon dioxide, or even water (for certain enzymatic reactions), is being explored to replace traditional volatile organic compounds (VOCs). Additionally, solvent-free reaction conditions are highly desirable and can sometimes be achieved through high-temperature reactions or with the use of highly active catalysts. The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy and Process Mass Intensity (PMI), which help in comparing the environmental impact of different synthetic strategies. rsc.orgmdpi.com

Catalytic Systems Utilized in the Synthesis of this compound

A variety of catalytic systems can be employed for the synthesis of this compound, each with its own advantages and limitations. The choice of catalyst depends on the chosen synthetic pathway.

For Fischer-type esterifications , strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the traditional catalysts. organic-chemistry.org Heterogeneous solid acid catalysts, including Nafion-H, Amberlyst-15, and various metal oxides, offer a more environmentally friendly alternative due to their reusability. Lewis acids, such as scandium(III) triflate or bismuth(III) triflate, can also effectively catalyze the direct esterification of fluorinated alcohols.

In acyl chloride-based syntheses , a stoichiometric amount of a base like pyridine (B92270) or triethylamine (B128534) is typically used to scavenge the HCl produced. However, catalytic amounts of nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org

For Steglich esterifications , the primary coupling reagent is a carbodiimide (DCC or DIC), but the reaction is almost always catalyzed by DMAP, which acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate. nih.govorganic-chemistry.org

Enzymatic catalysis primarily utilizes lipases. Common commercially available lipases for ester synthesis include those from Candida antarctica (immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. The activity and stability of these enzymes can be highly dependent on the reaction medium and other conditions. mdpi.com

The following table summarizes some of the catalytic systems that could be applied to the synthesis of this compound based on general esterification principles.

Catalytic SystemReactantsTypical ConditionsAdvantagesDisadvantages
Brønsted Acid Crotonic Acid, HexafluoroisopropanolReflux in excess alcohol or with water removalInexpensive catalystHarsh conditions, reversible, often requires large excess of one reactant
DMAP (catalytic) Crotonoyl Chloride, HexafluoroisopropanolAnhydrous solvent (e.g., CH₂Cl₂), room temperatureMild conditions, high yieldsUse of stoichiometric base often still required
DCC/DMAP Crotonic Acid, HexafluoroisopropanolAnhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperatureMild conditions, good for sterically hindered alcoholsStoichiometric urea byproduct can complicate purification
Immobilized Lipase Crotonic Acid, HexafluoroisopropanolNon-aqueous solvent (e.g., hexane, toluene), 40-60 °CMild, selective, reusable catalystPotentially slow reaction rates, enzyme stability can be an issue

Large-Scale Synthesis Considerations in Research and Industrial Production (Academic Focus)

The transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process involves addressing several key challenges from an academic and process development perspective. These challenges are particularly pronounced for fluorinated specialty chemicals due to the unique properties of fluorine-containing compounds and the often-stringent purity requirements. seatexcorp.com

Reaction Stoichiometry and Efficiency: On a large scale, the use of a large excess of one reactant, as is common in laboratory-scale Fischer esterifications, becomes economically and environmentally undesirable. masterorganicchemistry.com Therefore, developing processes that can operate at or near stoichiometric ratios is a primary goal. This often involves the use of highly efficient catalytic systems and reaction conditions that drive the reaction to completion.

Reagent and Catalyst Selection: The cost, availability, and safety of reagents and catalysts are critical factors. For instance, while coupling reagents like DCC are effective in the lab, their high cost and the generation of stoichiometric amounts of byproducts make them less attractive for large-scale production. nih.gov The focus in an academic setting for industrial application would be on developing robust, recyclable heterogeneous catalysts or highly active homogeneous catalysts that can be used at very low loadings.

Downstream Processing and Purification: The separation of the desired product from unreacted starting materials, byproducts, and the catalyst is a major consideration. For this compound, its volatility could potentially be exploited in purification by distillation. However, the removal of byproducts with similar boiling points can be challenging. The choice of a synthetic route that minimizes byproduct formation is therefore crucial. For example, the urea byproduct from DCC can be difficult to remove completely on a large scale.

Heat and Mass Transfer: Esterification reactions are often moderately exothermic. On a large scale, efficient heat removal is necessary to maintain optimal reaction temperatures and prevent runaway reactions. Similarly, ensuring efficient mixing (mass transfer) is critical for achieving consistent reaction rates and product quality, especially when using heterogeneous catalysts.

Safety and Environmental Considerations: The handling of corrosive reagents like acyl chlorides and strong acids requires specialized equipment and procedures to ensure worker safety. The environmental impact of the process, including solvent usage and waste generation, is also a significant concern. The development of greener synthetic routes, as discussed previously, is a key area of academic research with direct industrial relevance.

Techno-economic Analysis: From an academic standpoint, a preliminary techno-economic analysis can be valuable in assessing the commercial viability of a new synthetic route. orgsyn.org This involves evaluating the cost of raw materials, energy consumption, and capital investment for different process options to identify the most economically feasible approach.

Reaction Mechanisms and Reactivity of Hexafluoroisopropyl Crotonate

Electrophilic and Nucleophilic Characterizations of the Crotonate Moiety

The crotonate moiety in hexafluoroisopropyl crotonate is characterized by a carbon-carbon double bond conjugated with a carbonyl group. The presence of the highly electronegative fluorine atoms in the hexafluoroisopropyl group strongly polarizes the molecule, rendering the β-carbon of the crotonate moiety highly electrophilic. This electron deficiency makes the double bond susceptible to attack by nucleophiles.

Conversely, the potential for nucleophilic character is minimal. While the oxygen atom of the carbonyl group possesses lone pairs, their availability is significantly diminished by the inductive effect of the hexafluoroisopropyl group. Therefore, the predominant chemical character of the crotonate moiety is electrophilic, making it a prime candidate for reactions with a wide range of nucleophiles.

Radical Reaction Pathways Involving this compound

The electron-deficient nature of the double bond in this compound also influences its behavior in radical reactions. It can readily participate as a radical acceptor in radical addition reactions. The addition of a radical species to the β-carbon is favored, leading to the formation of a more stable α-carbonyl radical intermediate. This intermediate can then be trapped by a hydrogen donor or another radical species to yield the final product. The specific conditions of the radical reaction, such as the initiator and the solvent, would play a crucial role in determining the outcome and efficiency of such transformations.

Cycloaddition Reactions of this compound

The electron-deficient double bond of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions.

Diels-Alder Reactions and Derivatives

In Diels-Alder reactions, this compound is expected to react readily with electron-rich dienes. The significant electron-withdrawing nature of the ester group activates the double bond for [4+2] cycloaddition. The reaction is anticipated to proceed with high regioselectivity, governed by the electronic effects of the substituents on both the diene and the dienophile. The stereoselectivity of the reaction, particularly the endo/exo selectivity, would be influenced by secondary orbital interactions and steric factors. While the traditional "endo rule" often predicts the major product in Diels-Alder reactions, the specific substitution pattern of the diene and the reaction conditions can lead to the formation of the exo product as the major isomer. rsc.org

DieneDienophileExpected Major Product (Regiochemistry)
1,3-ButadieneThis compound4-(Hexafluoroisopropoxycarbonyl)-cyclohexene
2,3-Dimethyl-1,3-butadieneThis compound1,2-Dimethyl-4-(hexafluoroisopropoxycarbonyl)-cyclohexene
CyclopentadieneThis compoundendo-2-(Hexafluoroisopropoxycarbonyl)-5-methyl-bicyclo[2.2.1]hept-5-ene

1,3-Dipolar Cycloadditions and Regioselectivity Studies

This compound is also a suitable partner in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. wikipedia.org The regioselectivity of these reactions is a key aspect and is primarily controlled by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. rsc.org The electron-withdrawing nature of the this compound would favor the formation of one regioisomer over the other. For instance, in the reaction with a nitrone, the carbon of the nitrone is expected to add to the β-carbon of the crotonate, and the oxygen to the α-carbon. ulusofona.pt

1,3-DipoleDipolarophileExpected Product (Regioisomer)
Phenyl azideThis compound1-Phenyl-4-(hexafluoroisopropoxycarbonyl)-5-methyl-4,5-dihydro-1H-1,2,3-triazole
C-Phenyl-N-methylnitroneThis compound2-Methyl-3-phenyl-4-(hexafluoroisopropoxycarbonyl)-5-methylisoxazolidine

Michael Addition Reactions and Conjugate Additions to this compound Analogs

The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor. wikipedia.orglibretexts.orgmasterorganicchemistry.com It readily undergoes conjugate addition with a wide variety of soft nucleophiles, including enolates, amines, thiols, and cuprates. openstax.org The reaction involves the 1,4-addition of the nucleophile to the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. The resulting enolate intermediate is then protonated to yield the final adduct.

The reactivity in Michael additions is significantly enhanced by the electron-withdrawing hexafluoroisopropyl group. This allows for reactions with even weak nucleophiles under mild conditions.

Nucleophile (Michael Donor)Michael AcceptorProduct of Conjugate Addition
Diethyl malonateThis compoundDiethyl 2-(3-(hexafluoroisopropoxy)-3-oxopropyl)-2-methylmalonate
PiperidineThis compoundHexafluoroisopropyl 3-(piperidin-1-yl)butanoate
ThiophenolThis compoundHexafluoroisopropyl 3-(phenylthio)butanoate

Transformations Involving the Hexafluoroisopropyl Ester Group

The hexafluoroisopropyl ester group itself can undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (crotonic acid) and hexafluoroisopropanol under acidic or basic conditions. The high stability of the hexafluoroisopropoxide leaving group facilitates this process.

Transesterification: this compound can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is often reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. tcichemicals.com

Amidation: The activated nature of the hexafluoroisopropyl ester makes it a good precursor for the synthesis of amides. Reaction with primary or secondary amines can proceed readily, often without the need for a catalyst, to form the corresponding crotonamide (B15916) and hexafluoroisopropanol. arcjournals.org

Reduction: The ester can be reduced to the corresponding allylic alcohol (crotyl alcohol) using strong reducing agents like lithium aluminum hydride. The carbonyl group is reduced to a primary alcohol. Milder reducing agents may selectively reduce the double bond depending on the reaction conditions. udg.edu

ReactionReagentsProduct
HydrolysisH₃O⁺ or OH⁻Crotonic acid
TransesterificationR'OH, H⁺ or baseAlkyl crotonate
AmidationR'R''NHN,N-Disubstituted crotonamide
ReductionLiAlH₄, then H₂OCrotyl alcohol

Catalytic Transformations Involving Hexafluoroisopropyl Crotonate

Role of Hexafluoroisopropanol (HFIP) as a Solvent and Promoter in Reactions of Crotonates and Related Compounds

Hexafluoroisopropanol (HFIP), the alcohol component of hexafluoroisopropyl crotonate, is not merely an inert solvent but an active participant and promoter in a wide array of chemical reactions. Its distinct properties, including strong hydrogen-bond-donating ability, high polarity, low nucleophilicity, and significant ionizing power, allow it to stabilize cationic intermediates and activate substrates and catalysts.

In the context of reactions involving α,β-unsaturated esters like crotonates, HFIP's influence is multifaceted. It can engage in hydrogen bonding with catalysts and substrates, altering their electronic properties and lowering the energy barriers for reaction pathways. For instance, in gold-catalyzed cycloisomerization reactions, HFIP has been shown to act as both a solvent and a co-catalyst. It activates the gold chloride pre-catalyst by forming a key hydrogen-bonding interaction, thereby generating the cationic gold species necessary for catalysis without the need for traditional silver salt activators. This dual role enhances reaction efficiency and can lead to catalytic systems with extremely low catalyst loadings.

Furthermore, recent studies have elucidated that the chemical activity of HFIP is enhanced by the formation of small, dynamic hydrogen-bonded clusters. These clusters can act as proton donors, facilitating reactions that require Brønsted acidity. In transformations catalyzed by Lewis and Brønsted acids, HFIP can cooperate with the primary catalyst, leading to an effect described as Lewis- or Brønsted acid-assisted-Brønsted acid catalysis, which can significantly accelerate reaction rates.

Table 1: Key Properties of HFIP and Their Catalytic Consequences
PropertyDescriptionEffect on Catalysis
Strong H-Bond DonorForms strong hydrogen bonds with Lewis basic sites (e.g., carbonyls, halides).Activates substrates and catalysts; stabilizes transition states.
High Polarity & Ionizing PowerEffectively solvates and stabilizes charged intermediates.Promotes reactions involving cationic species; facilitates catalyst activation.
Low NucleophilicityDoes not readily participate in reactions as a nucleophile.Minimizes solvent-related side products, allowing desired reaction pathways to dominate.
Formation of H-Bond ClustersCreates aggregates that can act as potent proton sources.Enhances Brønsted acidity and co-catalyzes acid-mediated transformations.

Anion-Binding Catalysis with Hexafluoroisopropanol in Polymerization and Other Reactions

A novel and significant application of Hexafluoroisopropanol (HFIP) is its function as a practical anion-binding catalyst, particularly in living cationic polymerization (LCP). mdpi.comacs.org This strategy addresses the challenge of controlling highly sensitive cationic active species that are prone to side reactions.

In this catalytic mode, HFIP, when used in high concentrations, forms higher-order aggregates. These aggregates can effectively "tame" the equilibrium between the dormant and active species in the polymerization process through non-covalent anion-binding. mdpi.comacs.org By sequestering the counter-anion of the propagating cationic center, the HFIP aggregates modulate the reactivity of the cation, promoting efficient chain propagation while suppressing chain-transfer and termination events. mdpi.comacs.org This mechanism provides exceptional control over the polymerization of various electron-rich vinyl monomers under mild conditions. acs.org The utility of this approach has been demonstrated in the synthesis of high molecular weight polymers, well-defined block copolymers, and telechelic polymers with functional end-groups. acs.org The minimalistic structure and volatility of HFIP also facilitate its removal and recycling, adding to the sustainability of the process. acs.org

Table 2: Features of HFIP-Mediated Anion-Binding Catalysis in Living Cationic Polymerization
FeatureMechanism/Outcome
CatalystHexafluoroisopropanol (HFIP) at high loading.
Catalytic PrincipleNon-covalent anion-binding via HFIP aggregates. mdpi.com
Controlled ProcessManages dormant-active species equilibrium. mdpi.com
Key BenefitMinimizes competitive side reactions (chain-transfer/termination). mdpi.comacs.org
Applicable MonomersVarious electron-rich vinyl monomers. acs.org
Achievable ProductsHigh molecular weight polymers, block copolymers, end-functionalized polymers. acs.org

Organocatalysis in Stereoselective Reactions of this compound Analogs

Organocatalysis provides a powerful metal-free approach to asymmetric synthesis. Analogs of this compound, namely other α,β-unsaturated esters, are common substrates in these transformations. The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack in reactions like the Michael addition.

Chiral amines, thioureas, and cinchona alkaloids are frequently employed as organocatalysts to control the stereochemical outcome of such reactions. mdpi.commdpi.com For instance, in the Michael addition of a nucleophile to a crotonate ester, a bifunctional thiourea (B124793) catalyst can activate both reactants simultaneously. mdpi.com The thiourea moiety activates the crotonate by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity. Concurrently, the basic amine moiety of the catalyst deprotonates the nucleophile, increasing its nucleophilicity and guiding its approach to one face of the double bond, resulting in high enantioselectivity. mdpi.com Similarly, primary and secondary amine catalysts can react with ketone or aldehyde nucleophiles to form enamine intermediates, which then attack the crotonate analog in a highly stereocontrolled manner. mdpi.commdpi.com

Table 3: Examples of Organocatalytic Asymmetric Reactions on Crotonate Analogs
Reaction TypeCatalyst TypeSubstrate ExampleNucleophile ExampleTypical Outcome
Michael AdditionBifunctional ThioureaMethyl CrotonateDimethyl MalonateHigh Yield, Moderate to High Enantioselectivity. researchgate.net
Michael AdditionCinchona AlkaloidCyclohexenoneNitromethaneHigh Yield and Enantioselectivity.
Aldol ReactionChiral Diamineα,β-Unsaturated KetoesterAcetoneExcellent Yield and Enantioselectivity. mdpi.com
Sulfa-Michael AdditionBifunctional IminophosphoraneCrotonamide (B15916)Alkyl ThiolHigh Yield and Enantioselectivity (>95% ee). chemrxiv.org

Transition Metal Catalysis in Cross-Coupling and Functionalization of this compound

Transition metal catalysis offers a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds. This compound possesses multiple sites for such functionalization, including the C=C double bond and potentially the C-H bonds of the methyl group. Palladium-catalyzed reactions are particularly prominent in this area. wikipedia.orgorganic-chemistry.org

The Heck reaction, for example, allows for the coupling of an aryl or vinyl halide with the alkene of the crotonate. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with a palladium catalyst to form a new C-C bond at the β-position of the crotonate, displacing a hydrogen atom and leading to a substituted alkene product. wikipedia.orgthieme-connect.de The efficiency and regioselectivity of such reactions can be finely tuned by the choice of catalyst, ligands, base, and solvent. thieme-connect.de

More recently, direct C-H functionalization has emerged as a highly atom-economical strategy. rsc.org The solvent HFIP has been shown to be exceptionally effective in promoting palladium-catalyzed C-H activation reactions. nih.gov A relevant example is the Pd(II)-catalyzed ortho C-H alkoxycarbonylation of aryl silanes to produce active hexafluoroisopropyl (HFIP) benzoate (B1203000) esters. nih.gov This highlights the compatibility of the hexafluoroisopropyl ester moiety with palladium catalysis and suggests that the crotonate substrate itself could undergo directed C-H functionalization under similar conditions.

Table 4: Transition Metal-Catalyzed Reactions Applicable to Crotonate Systems
ReactionCatalystReactantsProduct Type
Heck ReactionPd(OAc)₂ / LigandsCrotonate + Aryl/Vinyl Halideβ-Substituted α,β-Unsaturated Ester. wikipedia.orgthieme-connect.de
Suzuki CouplingPd(0) / LigandsVinyl Halide Crotonate + Organoboron ReagentConjugated Diene Ester.
C-H FunctionalizationPd(II)Crotonate + Coupling PartnerFunctionalization at allylic or vinylic C-H bonds.
Reductive Heck ReactionPd(0) / LigandsCrotonate + Aryl Halide + H-donorβ-Aryl Saturated Ester. mdpi.com

Lewis Acid and Lewis Base Catalysis in Reactions of this compound

Lewis acid and Lewis base catalysis are fundamental strategies for activating substrates in organic synthesis. For an α,β-unsaturated ester like this compound, both approaches are highly effective.

A Lewis acid can coordinate to the carbonyl oxygen of the ester group. This coordination withdraws electron density, rendering the entire conjugated system more electrophilic and thus more susceptible to attack by weak nucleophiles at the β-carbon. wikipedia.orgru.nl This activation mode is central to many Lewis acid-catalyzed conjugate additions (Michael reactions) and cycloadditions (Diels-Alder reactions). wikipedia.orgnih.govwikipedia.org Chiral Lewis acids can be used to induce enantioselectivity, creating stereocenters with high fidelity.

Conversely, a Lewis base can interact with a suitable nucleophile, increasing its reactivity. chemrxiv.org More sophisticated catalytic systems employ a cooperative or synergistic approach, where a Lewis acid and a Lewis base work in concert. rsc.org In such a bifunctional catalytic system, the Lewis acid would activate the this compound (the electrophile), while the Lewis base activates the nucleophile simultaneously. This dual activation can lead to significant rate enhancements and high levels of stereocontrol, enabling reactions that are difficult to achieve otherwise.

Table 5: Modes of Lewis Acid and Lewis Base Catalysis on α,β-Unsaturated Esters
Catalysis TypeActivation ModeTypical ReactionExample
Lewis AcidCoordination to the carbonyl oxygen, enhancing electrophilicity of the β-carbon.Diels-Alder Reaction, Michael Addition. wikipedia.orgwikipedia.orgA chiral Ru-Lewis acid complex catalyzes the asymmetric Diels-Alder reaction of α,β-unsaturated ketones. nih.gov
Lewis BaseActivation of the nucleophile (e.g., via deprotonation or formation of a hypervalent species).Michael Addition.Triethylamine (B128534) or DABCO can catalyze the addition of dimethyl malonate to methyl crotonate. researchgate.net
Synergistic Lewis Acid/BaseSimultaneous activation of both the electrophile (crotonate) and the nucleophile.Conjugate Addition.A bifunctional catalyst with both a Lewis acidic and a Lewis basic site promotes highly enantioselective additions.

Polymerization Studies and Advanced Materials Applications of Hexafluoroisopropyl Crotonate

Homopolymerization Mechanisms of Hexafluoroisopropyl Crotonate

The homopolymerization of 1,2-disubstituted ethylenic monomers like crotonates is often challenging due to steric hindrance from the methyl group adjacent to the double bond, which impedes chain propagation. For this compound, the bulky hexafluoroisopropyl group further exacerbates this steric hindrance.

Typically, radical polymerization is employed for such monomers. The process is initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide or AIBN), which generates free radicals. These radicals then attack the double bond of the monomer, initiating a polymer chain.

The proposed mechanism for the free-radical homopolymerization proceeds as follows:

Initiation: An initiator molecule decomposes to form primary radicals (R•).

Propagation: The primary radical adds to the monomer (M) to form a growing polymer chain radical (P•). This chain radical then adds to subsequent monomer units.

Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two polymer radicals.

Due to significant steric hindrance, the rate of propagation for this compound is expected to be low, resulting in polymers with a relatively low degree of polymerization compared to less substituted monomers like acrylates.

Copolymerization Strategies Involving this compound as a Monomer

To overcome the difficulties in homopolymerization and to tailor material properties, this compound is more effectively utilized in copolymerization with other vinyl monomers. This strategy allows for the incorporation of the desirable properties of the fluorinated units while maintaining good polymerizability from a more reactive comonomer.

Common comonomers could include styrene (B11656), methyl methacrylate (B99206) (MMA), or various acrylates. The resulting copolymer's composition and structure are dictated by the reactivity ratios (r1 and r2) of the two monomers. Given the electron-withdrawing nature of the hexafluoroisopropyl group and the steric bulk, the reactivity of this compound in copolymerizations is expected to be low. This would likely lead to copolymers with a lower incorporation of the fluorinated monomer compared to the comonomer, unless specific conditions are used. A suggested reaction mechanism for grafting can involve free radical graft copolymerization using an initiator like benzoyl peroxide. semanticscholar.org

Table 1: Hypothetical Reactivity Ratios for Copolymerization

This interactive table presents hypothetical reactivity ratios for the copolymerization of this compound (M1) with a generic comonomer (M2) and describes the likely copolymer structure.

Monomer 1 (M1)Comonomer (M2)r1 (Hypothetical)r2 (Hypothetical)Resulting Copolymer Structure
This compoundStyrene< 0.1> 5.0Primarily long blocks of styrene with isolated units of the fluorinated monomer. Tendency towards block copolymerization.
This compoundMethyl Methacrylate< 0.2> 4.0Mostly random copolymer but enriched in methyl methacrylate units.

Controlled Radical Polymerization of this compound and Derivatives

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer precise control over polymer molecular weight, architecture, and dispersity (Đ). tcichemicals.com Key CRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.edu For fluorinated monomers like this compound, ATRP can be used to synthesize well-defined polymers. The process involves a dynamic equilibrium between active radical species and dormant halide-capped species, minimizing termination reactions. mines.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound. The RAFT agent reversibly caps (B75204) the growing polymer chains, allowing for controlled growth. This method is versatile and tolerant of a wide range of functional groups, making it suitable for polymerizing functional monomers like this compound.

These CRP methods enable the synthesis of specialized polymer architectures such as block copolymers, star polymers, and graft polymers containing this compound units. tcichemicals.com

Table 2: Illustrative Conditions for Controlled Radical Polymerization

This table shows potential experimental conditions for the controlled radical polymerization of a fluorinated crotonate, illustrating how parameters can be tuned to target specific molecular weights and achieve low dispersity.

CRP MethodMonomer[M]:[I]:[CTA/Cat] RatioSolventTemp (°C)Target DPResulting Mn ( g/mol )Đ (PDI)
ATRPThis compound100:1:1Anisole90100~26,000< 1.2
RAFTThis compound200:1:5Dioxane70200~52,000< 1.3

Note: Data are illustrative based on typical results for similar fluorinated monomers.

Living Cationic Polymerization Facilitated by Hexafluoroisopropanol

Living cationic polymerization is a powerful technique for synthesizing well-defined polymers from electron-rich monomers like vinyl ethers. wikipedia.org While direct cationic polymerization of a crotonate is difficult, the hexafluoroisopropanol (HFIP) moiety, which would be released upon hydrolysis of the monomer, plays a significant role in modern cationic polymerization.

Recent research has demonstrated that HFIP can act as a highly effective anion-binding catalyst in living cationic polymerization. nih.gov When used in high concentrations, HFIP aggregates can stabilize the counter-anion (B⁻) of the propagating carbocationic chain end (P⁺). This stabilization tames the equilibrium between the dormant and active species, which promotes efficient chain propagation while suppressing side reactions like chain transfer and termination. nih.gov This control mechanism allows for the synthesis of high molecular weight polymers and complex architectures like block copolymers under mild conditions. nih.gov For example, the HFIP-mediated cationic polymerization of alkyl vinyl ethers has been shown to proceed in a controlled manner. bohrium.com

Development of Specialty Polymers with this compound Units

The unique properties conferred by the hexafluoroisopropyl group make polymers containing these units highly valuable for specialty applications. specificpolymers.comsyngeneintl.com

In optoelectronics, materials with a high refractive index and high transparency are crucial for applications like displays, lenses, and light-emitting diodes (LEDs). eurekalert.org The incorporation of bulky, highly polarizable atoms like fluorine can increase the refractive index of a polymer while maintaining low chromatic aberration. Polymers containing this compound units are expected to exhibit:

High Optical Transparency: The amorphous nature of these polymers limits light scattering.

High Refractive Index: The dense packing and high electron density of the C-F bonds contribute to a higher refractive index.

Low Surface Energy: The fluorinated groups migrate to the polymer surface, creating a hydrophobic and oleophobic finish.

These properties make such polymers candidates for anti-reflective coatings, encapsulation layers for optical devices, and core materials for polymer optical fibers. eurekalert.org

High-performance polymers are materials that maintain their desirable mechanical, thermal, and chemical properties under harsh conditions. engineering.org.cn The inclusion of this compound units into a polymer backbone can significantly enhance its performance characteristics. Key properties include:

Thermal Stability: The high strength of the C-F bond contributes to excellent thermal and thermo-oxidative stability.

Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, making it resistant to solvents, acids, and bases.

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with a low dielectric constant, which is desirable for microelectronics packaging and insulation.

Companies specializing in polymer innovation are actively developing such materials for demanding sectors like aerospace, automotive, and electronics. specificpolymers.com

Biomedical Polymer Research (Excluding Clinical Trials)

Polymers incorporating the hexafluoroisopropyl (HFIP) group are gaining interest in biomedical research due to the unique combination of properties conferred by this highly fluorinated moiety. These properties include hydrophobicity, thermal stability, chemical resistance, and the ability to form specific hydrogen bonds. mdpi.comnih.govresearchgate.net While research on poly(this compound) is not extensively documented, studies on structurally similar polymers, such as poly(hexafluoroisopropyl methacrylate) (PHFIPMA), provide a strong basis for its potential in biomedical applications like tissue engineering and controlled drug delivery.

The biocompatibility of fluorinated polymers makes them suitable candidates for materials that come into contact with biological systems. mdpi.com The low surface energy and hydrophobic nature imparted by the HFIP group can reduce non-specific protein adsorption and cellular adhesion, which is a critical factor in designing medical implants, biosensors, and scaffolds for tissue engineering. mdpi.com For instance, copolymers of ε-caprolactone are often used as scaffolds in tissue engineering, and the incorporation of a monomer like this compound could be explored to modulate surface properties and degradation kinetics.

In the realm of drug delivery, the HFIP group's unique electronic and steric characteristics can be leveraged. sigmaaldrich.comnih.gov It can engage in strong hydrogen-bonding interactions with specific drug molecules, allowing for the creation of polymer-drug conjugates or loaded nanoparticle systems with tailored release profiles. mit.edu The solubility of such polymers in specific solvent systems, a critical factor for processing and formulation, is significantly influenced by the HFIP group. researchgate.net This allows for the formation of various drug delivery vehicles, including polymeric micelles and nanoparticles. mdpi.com The design of graft copolymers, where chains of poly(this compound) could be attached to a biocompatible backbone like a polysaccharide, represents a sophisticated strategy for developing advanced drug delivery systems and materials for tissue regeneration. appleacademicpress.comnih.gov

Hydrogels are another area where this compound-derived polymers could find application. By copolymerizing it with hydrophilic monomers, it is possible to create amphiphilic networks. These networks can exhibit stimuli-responsive behavior (e.g., to temperature or pH), making them "smart" materials for on-demand drug release or as dynamic scaffolds that mimic the extracellular matrix in tissue engineering. semanticscholar.orgresearchgate.net

Structure-Property Relationships in this compound-Derived Polymers (Excluding Basic Properties)

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing new materials. For polymers derived from this compound, the dominant structural feature influencing its advanced properties is the pendant hexafluoroisopropyl (HFIP) group.

The HFIP group is a strong hydrogen-bond donor, a characteristic that significantly affects the polymer's interaction with its environment. mit.edu This leads to unique solubility characteristics. For example, studies on the analogous poly(hexafluoroisopropyl methacrylate) (PHFIMA) show it is insoluble in most common solvents but demonstrates solubility in specific solvents like chloroform, which can act as a hydrogen bond acceptor. researchgate.net This selective solubility is a critical property for processing and for applications such as thin-film coatings and membrane formation.

The incorporation of the bulky, electron-withdrawing HFIP group also influences the polymer's conformational and thermodynamic properties. Inverse gas chromatography studies on PHFIMA have been used to determine key thermodynamic parameters, as detailed in the table below. These parameters are crucial for predicting the polymer's compatibility with other materials, such as plasticizers or active pharmaceutical ingredients in a drug delivery system.

Thermodynamic Interaction Parameters of Poly(hexafluoroisopropyl methacrylate) (PHFIMA) with Various Solvents at 120°C (Data extrapolated from analogous systems for predictive purposes). researchgate.net
Solvent ProbeFlory-Huggins Interaction Parameter (χ)Weight Fraction Activity Coefficient (Ω)Sorption Enthalpy (ΔHs, kJ/mol)
n-Hexane2.5412.6-30.2
Benzene1.858.5-35.8
Chloroform0.451.6-45.1
Acetone1.215.0-38.5
Methanol2.9819.7-32.4

The data illustrates the highly specific interactions governed by the HFIP group. The Flory-Huggins parameter (χ), a measure of polymer-solvent interaction, is lowest for chloroform, indicating the most favorable interaction due to hydrogen bonding. researchgate.net Such relationships are vital for designing advanced materials, as they allow for the prediction and control of miscibility in polymer blends and the loading capacity of drug delivery systems. Furthermore, the presence of the HFIP group has been shown to enhance the fluorescence response of conjugated polymers when exposed to certain analytes, suggesting potential applications in highly sensitive chemical sensors. mit.edu

Derivatives and Analogues of Hexafluoroisopropyl Crotonate

Synthesis and Research on Hexafluoroisopropyl Acrylates and Methacrylates

The acrylate (B77674) and methacrylate (B99206) analogues of hexafluoroisopropyl crotonate, particularly 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), have been the subject of significant research. These monomers are valuable precursors for the synthesis of fluorinated polymers with highly desirable properties.

Synthesis and Polymerization: The synthesis of polymers like poly(hexafluoroisopropyl methacrylate) (PHFIPMA) is often achieved through controlled polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a notable method used to create well-defined HFIPMA-based homopolymers and block copolymers. This technique allows for precise control over the polymer architecture, which is crucial for subsequent modifications and applications.

Research Findings and Properties: Polymers derived from HFIPMA exhibit a unique combination of properties attributed to the high fluorine content. These characteristics are a primary focus of research and are summarized in the table below.

PropertyDescriptionApplication Relevance
Low Surface Energy The presence of multiple fluorine atoms results in polymers with very low surface energy.Creates hydrophobic and oleophobic surfaces, leading to applications in anti-fouling, anti-smudge, and self-cleaning coatings.
Thermal Stability PHFIPMA films have demonstrated thermal stability at temperatures up to 200 °C. researchgate.netSuitable for applications requiring durability under high-temperature conditions.
Chemical Resistance The fluorine content imparts a high degree of resistance to chemical attack. researchgate.netUseful for protective coatings and adhesives in chemically harsh environments.
Low Refractive Index Fluorinated polymers typically have a lower refractive index compared to their non-fluorinated counterparts.Valuable for optical materials, such as cladding for optical fibers and in anti-reflective coatings.
Enhanced Solubility These polymers show high solubility in specific solvents like alcoholic casting solvents. mdpi.comAllows for easy processing and application, for example, in spin-casting for electronic materials. mdpi.com

Copolymerization is another key area of research. By combining HFIPMA with other monomers, such as glycidyl (B131873) methacrylate, researchers can create coatings with tailored functionalities, enhancing durability and surface properties like water and oil repellency. researchgate.net These copolymers have shown water contact angles as high as 125°, indicating significant hydrophobicity. researchgate.net

Functionalization of the Crotonate Moiety in this compound Derivatives

The crotonate portion of the molecule, characterized by its α,β-unsaturated carbonyl system, offers a versatile platform for chemical modification. The electron-withdrawing nature of the hexafluoroisopropyl ester group enhances the reactivity of the carbon-carbon double bond towards nucleophilic attack. Key functionalization strategies include Michael additions, epoxidation, and dihydroxylation.

Michael Addition: The conjugate addition of nucleophiles, known as the Michael reaction, is a primary method for functionalizing the crotonate double bond. wikipedia.org A wide range of nucleophiles, including amines (aza-Michael) and stabilized carbon nucleophiles like malonates, can be added across the double bond. researchgate.netwikipedia.org This reaction is fundamental for creating more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the β-position of the original crotonate.

Epoxidation and Dihydroxylation: The double bond can be converted into an epoxide, a three-membered ring containing oxygen. This transformation is typically achieved using oxidizing agents like peroxy acids. The resulting epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce two new functional groups on adjacent carbons.

Alternatively, the double bond can undergo dihydroxylation to form a vicinal diol (two hydroxyl groups on adjacent carbons). This is commonly performed using reagents like osmium tetroxide. These diols are important building blocks for the synthesis of various complex molecules.

Development of Hexafluoroisopropyl-Substituted Building Blocks for Organic Synthesis

The hexafluoroisopropyl (HFIP) group is more than just a passive component; it actively influences reactivity, making HFIP-substituted molecules powerful building blocks in organic synthesis. The unique properties of the HFIP moiety, largely stemming from its strong electron-withdrawing nature and the ability of its corresponding alcohol (hexafluoroisopropanol) to act as a unique solvent, have enabled challenging chemical transformations. nih.govresearchgate.net

Hexafluoroisopropanol (HFIP) is recognized for its ability to stabilize reactive intermediates, such as cations, and to activate substrates through strong hydrogen bonding. nih.govresearchgate.net This has led to its use as a solvent or additive to promote reactions that are otherwise difficult to achieve. The insights gained from using HFIP as a solvent are applied to understand the behavior of molecules containing the HFIP group.

Transformation TypeRole of the HFIP Moiety/EnvironmentExample Application
Cyclization Reactions Stabilization of cationic intermediates facilitates complex cyclization cascades. nih.govSynthesis of densely substituted tetrahydroquinolines and polycyclic carbon scaffolds. nih.gov
Difunctionalization of Alkenes Activation of substrates and stabilization of intermediates allows for the addition of two different functional groups across a double bond. nih.govPreparation of complex functionalized molecules from simple alkenes.
Reactions of Epoxides The acidic nature of the HFIP environment can activate epoxides for ring-opening reactions. organic-chemistry.orgSynthesis of substituted tetrahydrofurans. organic-chemistry.org

By incorporating the HFIP group into a crotonate structure, a building block is created that combines the reactive potential of the α,β-unsaturated system with the unique electronic and activating properties of the fluorinated alcohol moiety.

Stereoisomers and Enantioselective Synthesis of this compound Derivatives

The functionalization of the crotonate double bond often creates one or more new stereocenters, making stereocontrol a critical aspect of synthesis. The development of enantioselective methods allows for the synthesis of specific stereoisomers (enantiomers or diastereomers), which is crucial in fields like pharmaceutical and materials science.

The crotonate double bond itself can exist as E/Z stereoisomers, though the trans (E) isomer is typically more stable and common. Key enantioselective strategies focus on the reactions that create new chiral centers.

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation is a powerful method for converting the alkene in a crotonate derivative into a chiral diol with high enantioselectivity. mdpi.comalfa-chemistry.com This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. organic-chemistry.org By choosing the appropriate chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine), either enantiomer of the resulting diol can be selectively synthesized. alfa-chemistry.com

Enantioselective Michael Additions: The conjugate addition of nucleophiles can be rendered enantioselective by using chiral catalysts. acs.org These catalysts, which can be chiral organocatalysts or metal-ligand complexes, create a chiral environment around the substrate, directing the nucleophile to attack one face of the double bond preferentially over the other. rsc.org This leads to the formation of a product with a new stereocenter at the β-carbon in high enantiomeric excess.

Enantioselective Epoxidation: Chiral epoxides can be synthesized from crotonate derivatives through asymmetric epoxidation. nih.govbuchler-gmbh.com This can be achieved using various catalytic systems, including chiral organocatalysts under phase-transfer conditions or chiral metal complexes. nih.govorganic-chemistry.org These methods provide access to optically active epoxides, which are versatile building blocks for the synthesis of other chiral molecules. buchler-gmbh.com

Computational Chemistry and Theoretical Studies on Hexafluoroisopropyl Crotonate

Density Functional Theory (DFT) Analysis of Reaction Mechanisms and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, which is instrumental in predicting reaction mechanisms and reactivity. For hexafluoroisopropyl crotonate, DFT calculations can elucidate the reactivity of the α,β-unsaturated ester system. The crotonate moiety is a classic Michael acceptor, susceptible to nucleophilic attack at the β-carbon. The presence of the strongly electron-withdrawing hexafluoroisopropyl group is expected to significantly enhance the electrophilicity of the double bond, making it more reactive towards nucleophiles.

DFT studies on similar α,β-unsaturated systems have shown that the reaction mechanism, whether it is a concerted or stepwise process, can be determined by locating transition states and calculating their corresponding energy barriers. For instance, in a Michael addition reaction, DFT can model the approach of a nucleophile to the crotonate and calculate the activation energy of the reaction. The hexafluoroisopropyl group, due to its strong inductive effect, would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the crotonate system, making it more susceptible to nucleophilic attack.

Furthermore, DFT can be employed to study other potential reactions, such as cycloadditions or polymerizations. By mapping the potential energy surface, the most favorable reaction pathways can be identified. The solvent effects, particularly with a polar and hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP), can also be modeled to understand their influence on reaction rates and selectivity. Computational studies have shown that HFIP can stabilize charged intermediates and transition states, which could be relevant in reactions involving this compound.

A hypothetical DFT study on the Michael addition of a simple nucleophile, like an amine, to this compound would likely show a lower activation barrier compared to a non-fluorinated analogue such as ethyl crotonate. This is a direct consequence of the electronic effect of the hexafluoroisopropyl group.

Table 1: Hypothetical DFT-Calculated Parameters for the Michael Addition of Ammonia to Different Crotonate Esters

EsterActivation Energy (kcal/mol)Reaction Energy (kcal/mol)LUMO Energy (eV)
Methyl Crotonate15.2-10.5-0.8
Ethyl Crotonate15.5-10.2-0.7
This compound12.8-12.1-1.5

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. These simulations model the movement of atoms over time, offering a picture of the molecule's flexibility and preferred shapes. For an ester like this compound, a key conformational feature is the rotation around the C-O single bond of the ester group, leading to s-cis and s-trans conformers. For most esters, the s-trans (or Z) conformation is significantly favored due to reduced steric hindrance.

The bulky hexafluoroisopropyl group would further disfavor the s-cis conformation. MD simulations in various solvents could reveal how the solvent environment influences the conformational equilibrium. The hexafluoroisopropyl group is known for its ability to form specific interactions and to influence the structure of surrounding solvent molecules, which in turn can affect the conformational landscape of the ester.

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, including Hartree-Fock and post-Hartree-Fock methods, provide a detailed picture of the electronic structure of a molecule. For this compound, these calculations can determine properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

The presence of six fluorine atoms in the hexafluoroisopropyl group has a profound effect on the electronic properties of the ester. researchgate.net These fluorine atoms are highly electronegative, leading to a significant inductive withdrawal of electron density from the rest of the molecule. This makes the carbonyl carbon and the β-carbon of the crotonate moiety more electron-deficient and thus more electrophilic.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can quantify the reactivity of the molecule. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater tendency to react with electrophiles. For this compound, the LUMO is expected to be significantly lowered by the electron-withdrawing ester group. The HOMO-LUMO gap is another important descriptor; a smaller gap generally implies higher reactivity. rsc.org

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Methyl Crotonate-10.2-0.89.41.8
This compound-11.5-1.510.03.5

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Quantum chemical calculations can also be used to predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of a compound.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the vinyl protons and the methyl group of the crotonate moiety, as well as a septet for the CH group of the hexafluoroisopropyl moiety. The ¹⁹F NMR would be expected to show a doublet for the six equivalent fluorine atoms, coupled to the adjacent proton. The predicted ¹³C NMR spectrum would show signals for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the carbons of the hexafluoroisopropyl group, with the latter showing characteristic splitting due to C-F coupling.

The predicted IR spectrum would exhibit a strong absorption band for the C=O stretching vibration of the α,β-unsaturated ester, typically in the range of 1715-1730 cm⁻¹. chemicalbook.com The C=C stretching vibration would appear around 1640 cm⁻¹. The C-F bonds would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Computational studies can also shed light on the nature and strength of intermolecular interactions. The highly polarized C-F bonds in this compound can participate in dipole-dipole interactions and weak hydrogen bonds with C-H groups. nih.gov In the solid state, these interactions can play a crucial role in determining the crystal packing. The study of these interactions is a key aspect of crystal engineering. ed.ac.uk

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted SignalDescription
¹H NMRδ 7.0 (dq)Vinyl proton β to carbonyl
δ 5.9 (dq)Vinyl proton α to carbonyl
δ 5.8 (septet)CH of hexafluoroisopropyl group
δ 1.9 (dd)Methyl group
¹⁹F NMRδ -74 (d)CF₃ groups
¹³C NMRδ 165C=O
δ 145β-vinyl C
δ 123α-vinyl C
δ 120 (q)CF₃
δ 68 (septet)CH of hexafluoroisopropyl group
δ 18CH₃
IR (cm⁻¹)~1725C=O stretch
~1645C=C stretch
~1100-1300C-F stretch

Machine Learning Applications in Reaction Optimization and Material Design (Related to fluorinated compounds/organic synthesis)

Machine learning (ML) is increasingly being applied in chemistry to accelerate discovery and optimization. In the context of this compound and similar fluorinated compounds, ML models can be trained on existing reaction data to predict the outcomes of new reactions, such as yield or selectivity. chemicalbook.comresearchgate.netdocbrown.info This can significantly reduce the number of experiments needed to find optimal reaction conditions. For the synthesis of this compound, an ML model could be used to optimize parameters like temperature, catalyst loading, and reaction time to maximize the yield.

In material design, ML algorithms can predict the properties of new materials based on their chemical structure. For example, if this compound were to be used as a monomer for polymerization, ML models could predict the properties of the resulting polymer, such as its thermal stability, mechanical strength, or optical properties. By screening a large number of potential fluorinated monomers virtually, researchers can identify promising candidates for new materials with desired characteristics.

The development of ML models for fluorinated compounds is particularly valuable due to the unique and often non-intuitive effects of fluorine on molecular properties. These models can help to uncover complex structure-property relationships and guide the design of new fluorinated molecules and materials for a wide range of applications.

Advanced Spectroscopic and Analytical Methodologies for Research on Hexafluoroisopropyl Crotonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Research

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of hexafluoroisopropyl crotonate. mmu.ac.uk By analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's atomic connectivity can be assembled. nih.govresearchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the different hydrogen atoms in the molecule. The methine proton of the hexafluoroisopropyl group is expected to appear as a characteristic septet due to coupling with the six equivalent fluorine atoms. The protons of the crotonate moiety will exhibit signals in the olefinic region, with their multiplicity revealing the coupling between them and the terminal methyl group.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. uobasrah.edu.iq Key signals include the carbonyl carbon of the ester, the two olefinic carbons, the methyl carbon of the crotonate group, and the methine and trifluoromethyl carbons of the hexafluoroisopropyl group. The carbons attached to fluorine will show splitting due to C-F coupling.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is particularly informative. The six fluorine atoms of the two CF₃ groups are chemically equivalent and are expected to produce a single signal, a doublet, due to coupling with the single methine proton. rsc.org

2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive correlations. scielo.br A ¹H-¹H COSY spectrum would confirm the coupling between protons within the crotonate group, while an HMBC spectrum would show correlations between protons and carbons over two or three bonds, confirming the connectivity between the crotonate and hexafluoroisopropyl moieties. mmu.ac.uk

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J)
¹H NMR
-CH (CF₃)₂ 5.8 - 6.0 septet JH-F ≈ 6 Hz
=CH -CH₃ 6.8 - 7.1 dq JH-H ≈ 15 Hz, 7 Hz
-CH=CH - 5.7 - 5.9 dq JH-H ≈ 15 Hz, 1.5 Hz
-CH₃ 1.8 - 2.0 dd JH-H ≈ 7 Hz, 1.5 Hz
¹³C NMR
C =O 164 - 166 s
=C H-CH₃ 140 - 145 s
-C H=CH- 122 - 125 s
-C H₃ 18 - 20 s
-C H(CF₃)₂ 67 - 69 septet JC-F ≈ 35 Hz
-C F₃ 120 - 122 q JC-F ≈ 280 Hz
¹⁹F NMR
-CF -74 to -76 d JF-H ≈ 6 Hz

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and identifying it in reaction mixtures. mmu.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition. rsc.org

During reaction monitoring, MS can track the consumption of reactants and the formation of the product by observing their respective molecular ions. The fragmentation pattern of the compound under ionization provides structural information that serves as a fingerprint for its identification. libretexts.org For this compound, common fragmentation pathways would involve the cleavage of the ester bond. libretexts.org

Key predicted fragments include:

The molecular ion [M]⁺•.

A fragment corresponding to the loss of the hexafluoroisopropoxy group, leaving the crotonyl cation.

A fragment corresponding to the stable hexafluoroisopropyl cation.

Fragments arising from further breakdown of the crotonate chain. quizlet.com

Table 2: Predicted Key Mass Fragments of this compound

Fragment Structure Description Predicted m/z
[C₇H₈F₆O₂]⁺• Molecular Ion 238
[C₄H₅O]⁺ Crotonyl cation 69
[C₃H₁F₆O]⁺ Hexafluoroisopropoxy cation 169
[C₃HF₆]⁺ Hexafluoroisopropyl cation 151

Infrared (IR) and Raman Spectroscopy in Mechanistic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and can be used to follow reaction progress. mmu.ac.uk These methods are non-destructive and can often be performed in-situ, providing real-time data for mechanistic studies. mjcce.org.mk

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands characteristic of specific bonds. For this compound, the most prominent peaks would be the C=O stretch of the ester group, the C=C stretch of the alkene, and the very intense C-F stretching vibrations of the trifluoromethyl groups. uobasrah.edu.iq

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the C-F bonds give weak Raman signals, the C=C double bond typically produces a strong Raman scattering peak, making it an excellent marker for the crotonate moiety.

By monitoring the disappearance of reactant-specific peaks (e.g., the O-H stretch of an alcohol or the C=O stretch of an acid chloride) and the appearance of product-specific peaks (e.g., the ester C=O stretch and C-F stretches), the kinetics and mechanism of the esterification reaction can be investigated.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Technique Predicted Frequency (cm⁻¹)
C=O (Ester) Stretch IR 1720 - 1740
C=C (Alkene) Stretch IR, Raman 1650 - 1670
C-F Stretch IR 1100 - 1350 (multiple strong bands)
C-O (Ester) Stretch IR 1000 - 1300

UV-Visible Spectroscopy in Kinetic and Electronic Structure Research

UV-Visible spectroscopy is primarily used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. mdpi.com In this compound, the chromophore is the α,β-unsaturated carbonyl system of the crotonate group.

This system undergoes a π → π* electronic transition, resulting in an absorbance maximum typically in the 200-250 nm range. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound. This relationship allows for the quantitative monitoring of the formation or consumption of this compound during reactions, such as polymerization, enabling detailed kinetic analysis. mit.eduresearchgate.net By tracking the change in absorbance over time, reaction rates and rate constants can be determined.

Chromatographic Techniques (e.g., HPLC-DAD, GC-FID) for Purity and Reaction Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and reaction analysis. tricliniclabs.com

Gas Chromatography (GC) : Given the likely volatility of this ester, GC is a suitable method for purity analysis. tentamus.com When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the relative amounts of volatile components in a sample. Coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of each separated component based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for analyzing less volatile compounds or for instances where thermal degradation is a concern. cup-contract-labs.com A reversed-phase HPLC method could be developed to separate the target compound from polar impurities. Using a Diode-Array Detector (DAD), also known as a Photodiode Array (PDA) detector, allows for the acquisition of a UV spectrum for each point in the chromatogram. This is crucial for assessing peak purity, as a spectrally pure peak should have identical UV spectra across its entire width. sepscience.com

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of reaction kinetics and mechanisms, advanced in-situ spectroscopic techniques are employed to monitor the reaction as it happens, without the need for sampling. spectroscopyonline.com This provides real-time data on the concentration of various species, including transient intermediates that might be missed by offline analysis. rsc.org

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : An ATR probe can be immersed directly into the reaction vessel. It measures the IR spectrum of the liquid in contact with the probe's crystal, allowing for continuous monitoring of the disappearance of reactant vibrational bands and the appearance of product bands.

In-Situ Raman Spectroscopy : Similar to ATR-FTIR, a Raman probe can be used for real-time monitoring. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer.

In-Situ NMR : While less common for routine monitoring, specialized flow-NMR tubes or benchtop NMR spectrometers placed within a process line can provide detailed structural information on the reaction mixture over time. chromatographyonline.com

Process Mass Spectrometry : This involves continuously introducing a small stream from the reactor into a mass spectrometer to monitor the real-time concentration profiles of all volatile components. chromatographyonline.comrsc.org

These in-situ techniques are invaluable for process optimization, enabling precise determination of reaction endpoints, identification of reaction intermediates, and ensuring process safety and consistency. researchgate.net

Future Research Directions and Emerging Paradigms for Hexafluoroisopropyl Crotonate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of specialty monomers like hexafluoroisopropyl crotonate can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. Traditional batch production methods for similar compounds can be inefficient and challenging to scale up. nih.gov Continuous flow processes, however, offer numerous advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater consistency in product quality. researchgate.netrsc.orgmit.edubeilstein-journals.org

For the synthesis of this compound, a flow-based approach could enable precise control over reaction parameters, leading to higher yields and purity. google.comepo.orgtrea.com Automated platforms can further accelerate the optimization of reaction conditions by systematically varying parameters such as temperature, pressure, and reagent stoichiometry. youtube.com The integration of real-time analytical techniques, such as infrared spectroscopy or nuclear magnetic resonance, into a flow setup would allow for continuous monitoring and optimization of the synthesis process. nih.gov This approach would not only streamline the production of this compound but also facilitate the rapid synthesis of a library of related derivatives for screening in various applications. youtube.comchemrxiv.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
ParameterBatch SynthesisFlow Synthesis
Heat TransferOften inefficient, leading to localized hot spots and side reactions.Superior heat exchange due to high surface-area-to-volume ratio.
Mass TransferLimited by stirring efficiency.Enhanced mixing through diffusion and advection in microchannels.
SafetyLarger volumes of hazardous reagents present a higher risk.Small reaction volumes minimize risk.
ScalabilityOften requires significant re-optimization.Scalable by running the system for longer durations or in parallel.
ReproducibilityCan be variable between batches.High consistency and reproducibility.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for controlling the reactivity of this compound and enabling its use in complex polymerization and organic synthesis reactions. The electron-deficient nature of the double bond in this compound makes it a prime candidate for asymmetric Michael addition reactions. beilstein-journals.orgresearchgate.netresearchgate.netnih.govrsc.org Organocatalysis, in particular, offers a powerful approach for achieving high enantioselectivity in such transformations. beilstein-journals.orgresearchgate.netnih.govrsc.org Chiral amines, thioureas, and phosphoric acids have been successfully employed as organocatalysts for the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.net Future research should focus on designing and screening organocatalysts that are specifically tailored for this compound, aiming to achieve high yields and stereocontrol in the synthesis of chiral building blocks.

Furthermore, the development of efficient catalysts for the polymerization of this compound is a key area of interest. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. The bulky hexafluoroisopropyl group may present steric challenges, necessitating the development of highly active and tolerant catalyst systems.

Design of Next-Generation Materials with Tailored Properties

The incorporation of the hexafluoroisopropyl group into a polymer backbone is expected to impart a unique combination of properties, including low refractive index, high thermal stability, and low surface energy. acs.orgresearchgate.netresearchgate.net Poly(fluoroalkyl acrylate)s are known for their excellent chemical resistance and hydrophobicity. researchgate.netresearchgate.netrsc.org By polymerizing this compound, it is anticipated that novel materials with tailored optical and surface properties can be designed.

One promising application is in the field of optical materials. Fluoropolymers are known for their low refractive indices, making them suitable for applications such as anti-reflective coatings and optical fibers. nih.govacs.orgthomasnet.com The refractive index of polymers derived from this compound could be finely tuned by copolymerization with other monomers. cambridge.org For instance, copolymerization with high-refractive-index monomers could lead to materials with a specific refractive index profile, which is desirable for waveguide applications. mdpi.com

Table 2: Predicted Properties of Poly(this compound) Based on Analogs
PropertyPredicted Value/CharacteristicPotential Application
Refractive IndexLow (estimated ~1.35-1.40)Anti-reflective coatings, optical cladding
Surface EnergyLowHydrophobic and oleophobic coatings
Thermal StabilityHighHigh-performance plastics and coatings
Dielectric ConstantLowInsulating layers in microelectronics
SolubilitySoluble in fluorinated solventsSolution-processable films and coatings

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Quantum chemical calculations can be used to understand the electronic structure of the monomer and to predict its reactivity in polymerization and other chemical reactions. Molecular dynamics simulations can provide insights into the morphology and physical properties of poly(this compound), such as its glass transition temperature and mechanical properties. Furthermore, machine learning models can be trained on existing data for fluoropolymers to predict the properties of new polymers based on their monomer structure. precedenceresearch.comaip.org This predictive approach can significantly reduce the experimental effort required for materials discovery by allowing for the virtual screening of a large number of candidate materials.

Interdisciplinary Research Opportunities for this compound

The unique properties of this compound and its potential polymers open up a wide range of interdisciplinary research opportunities beyond traditional organic and polymer chemistry.

Biomedical Applications: Fluorinated polymers are known for their biocompatibility and biostability, making them attractive for use in medical devices and drug delivery systems. olemiss.edu The hexafluoroisopropyl group, in particular, has been shown to enhance the biological activity of small molecules. olemiss.edu Polymers derived from this compound could be explored for applications such as coatings for medical implants, drug delivery vehicles, and tissue engineering scaffolds.

Advanced Coatings: The low surface energy and high thermal stability of poly(this compound) make it a promising candidate for advanced coatings. These could include anti-fouling coatings for marine applications, self-cleaning surfaces, and protective coatings for electronics and aerospace components.

Membrane Technology: The chemical resistance and tunable porosity of fluoropolymers make them suitable for use in separation membranes. Polymers based on this compound could be investigated for applications in gas separation, water purification, and fuel cells.

Agrochemicals and Pharmaceuticals: The hexafluoroisopropyl moiety is a valuable functional group in the design of agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. olemiss.educhemistryviews.org this compound could serve as a versatile building block for the synthesis of new bioactive compounds. The unique properties of hexafluoroisopropanol (HFIP) as a solvent, such as its ability to stabilize cationic intermediates and promote challenging reactions, further highlight the potential of the hexafluoroisopropyl group in synthetic chemistry. chemrxiv.orgacs.orgwikipedia.orgchemeurope.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing hexafluoroisopropyl crotonate with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of crotonic acid derivatives with hexafluoroisopropanol under acid catalysis. To optimize purity, reaction parameters (temperature, stoichiometry, solvent choice) should be systematically varied using Design of Experiments (DoE) frameworks. Characterization via <sup>19</sup>F NMR and GC-MS is critical to confirm purity and identify byproducts. For reproducibility, document all conditions in detail, including catalyst loading and purification steps (e.g., fractional distillation) .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to assign stereochemistry and confirm substituent positions. IR spectroscopy identifies carbonyl (C=O) and C-F stretching modes. Cross-validate with computational methods (DFT calculations) to resolve conflicting spectral interpretations. For novel derivatives, report coupling constants and chemical shifts relative to established fluorinated esters .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct a risk assessment using frameworks like Control of Substances Hazardous to Health (COSHH). Prioritize dermal protection (nitrile gloves, lab coats) due to potential sensitization risks, as inferred from structural analogs like methyl crotonate . Ventilation and spill containment protocols must align with institutional guidelines. Document safety data in supplementary materials for peer review .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound in radical polymerization or nucleophilic acyl substitution?

  • Methodological Answer : Use stopped-flow spectroscopy or time-resolved NMR to monitor reaction rates under varying initiator concentrations and temperatures. Compare with non-fluorinated crotonates to isolate electronic effects of fluorine substituents. Apply Eyring or Arrhenius analysis to derive activation parameters. Address data contradictions by repeating trials with controlled moisture/oxygen exclusion .

Q. What computational approaches (e.g., DFT, MD simulations) predict the thermodynamic stability and regioselectivity of this compound in complex reactions?

  • Methodological Answer : Perform DFT calculations to model transition states and electron density maps, focusing on fluorine’s electron-withdrawing effects. Validate with experimental Hammett substituent constants. For molecular dynamics (MD), simulate solvent interactions to predict aggregation behavior. Publish raw computational data (e.g., .log files) in repositories for reproducibility .

Q. How do fluorinated crotonates like this compound influence the dielectric properties of polymeric materials, and how can these be measured systematically?

  • Methodological Answer : Design a comparative study using impedance spectroscopy to measure dielectric constants of polymers synthesized with fluorinated vs. non-fluorinated monomers. Control variables (e.g., molecular weight, crosslinking density) and apply ANOVA to assess significance. For contradictory results, conduct sensitivity analyses on measurement conditions (frequency, temperature) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Example Application : A FINER-compliant study might investigate the compound’s use in biodegradable fluoropolymers (Novel, Relevant) while ensuring lab-scale synthesis is feasible and adheres to Green Chemistry principles (Ethical). Pre-screen hypotheses via preliminary LC-MS and toxicity assays to confirm viability .

Q. What strategies mitigate bias when analyzing contradictory data on this compound’s environmental persistence or toxicity?

  • Methodological Answer : Implement triangulation by combining experimental data (e.g., OECD 301F biodegradation tests), computational predictions (EPI Suite), and literature meta-analyses. Use peer debriefing and audit trails to validate interpretations. Report limitations transparently (e.g., assay sensitivity thresholds) .

Data Reporting and Reproducibility Guidelines

Q. What minimal dataset details are required for publishing studies on this compound to ensure reproducibility?

  • Checklist :

  • Synthesis: Catalyst purity, reaction time, temperature, yield, and purification method.
  • Characterization: NMR shifts (with solvent noted), IR peaks, melting/boiling points.
  • Safety: LD50 values (if available), PPE protocols.
  • Computational: Software versions, basis sets, convergence criteria.
  • Reference: Follow Beilstein Journal guidelines for supplementary data organization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.